molecular formula C9H10BrNO2 B2661206 (2S)-3-amino-2-(4-bromophenyl)propanoic acid CAS No. 1442114-45-5

(2S)-3-amino-2-(4-bromophenyl)propanoic acid

Cat. No.: B2661206
CAS No.: 1442114-45-5
M. Wt: 244.088
InChI Key: SNAGBOTXHOSREW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The common method for preparing (2S)-3-amino-2-(4-bromophenyl)propanoic acid involves the bromination of phenylalanine. This reaction typically uses a bromination reagent such as iodine tetrabromide and is carried out under an inert atmosphere to avoid the production of unwanted by-products . The reaction conditions include maintaining a controlled temperature and using solvents like acetic acid or methanol to dissolve the reactants.

Chemical Reactions Analysis

(2S)-3-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2S)-3-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins during translation, potentially altering their structure and function. The bromine atom at the carbon 4 position can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

(2S)-3-amino-2-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom at the carbon 4 position. Similar compounds include:

Properties

IUPAC Name

(2S)-3-amino-2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAGBOTXHOSREW-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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